molecular formula C18H18N2O3 B3065988 dl-6-Benzyloxytryptophan CAS No. 67607-63-0

dl-6-Benzyloxytryptophan

Cat. No.: B3065988
CAS No.: 67607-63-0
M. Wt: 310.3 g/mol
InChI Key: CIIAXGODDHHBDG-UHFFFAOYSA-N
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Description

dl-6-Benzyloxytryptophan: is a synthetic derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a benzyloxy group attached to the sixth position of the indole ring of tryptophan. It is primarily used in chemical synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-6-Benzyloxytryptophan typically involves the protection of the amino and carboxyl groups of tryptophan, followed by the introduction of the benzyloxy group at the sixth position of the indole ring. This can be achieved through various organic reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions. The final product is obtained by deprotecting the amino and carboxyl groups under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .

Chemical Reactions Analysis

Types of Reactions: dl-6-Benzyloxytryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: dl-6-Benzyloxytryptophan is used as a building block in organic synthesis.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It serves as a substrate for tryptophan hydroxylase and other enzymes involved in the biosynthesis of serotonin and melatonin .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for neurotransmitters. It is also studied for its potential use in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable intermediate in the synthesis of various pharmaceuticals .

Comparison with Similar Compounds

  • dl-5-Benzyloxytryptophan
  • dl-4-Benzyloxytryptophan
  • dl-6-Hydroxytryptophan
  • dl-5-Hydroxytryptophan

Comparison: dl-6-Benzyloxytryptophan is unique due to the position of the benzyloxy group on the indole ring. This structural difference affects its reactivity and interactions with enzymes and receptors. Compared to dl-5-Benzyloxytryptophan and dl-4-Benzyloxytryptophan, this compound exhibits distinct chemical and biological properties, making it valuable in specific research and industrial applications .

Properties

IUPAC Name

2-amino-3-(6-phenylmethoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-9-14(6-7-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIAXGODDHHBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346963
Record name dl-6-Benzyloxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67607-63-0
Record name NSC92543
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-6-Benzyloxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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